disodium;6-(2,3-dibromopropanoylamino)-3-[[5-(2,3-dibromopropanoylamino)-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate
Description
Disodium;6-(2,3-dibromopropanoylamino)-3-[[5-(2,3-dibromopropanoylamino)-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate is a complex sulfonated azo compound characterized by its polyfunctional structure. The molecule features two 2,3-dibromopropanoylamino substituents, a diazenyl (-N=N-) linkage bridging naphthalene and phenyl rings, and two sulfonate (-SO₃⁻) groups contributing to its high water solubility and ionic character. The disodium counterions neutralize the sulfonate groups, enhancing stability in aqueous environments.
However, its precise applications remain understudied, necessitating comparative analysis with structurally related compounds to infer properties and utility.
Properties
CAS No. |
83137-15-9 |
|---|---|
Molecular Formula |
C22H16Br4N4Na2O9S2 |
Molecular Weight |
910.1 g/mol |
IUPAC Name |
disodium;6-(2,3-dibromopropanoylamino)-3-[[5-(2,3-dibromopropanoylamino)-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C22H18Br4N4O9S2.2Na/c23-8-14(25)21(32)27-11-2-1-10-5-18(41(37,38)39)19(20(31)13(10)6-11)30-29-16-7-12(28-22(33)15(26)9-24)3-4-17(16)40(34,35)36;;/h1-7,14-15,31H,8-9H2,(H,27,32)(H,28,33)(H,34,35,36)(H,37,38,39);;/q;2*+1/p-2 |
InChI Key |
BFFCQDPRXVYDIA-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC2=C(C(=C(C=C21)S(=O)(=O)[O-])N=NC3=C(C=CC(=C3)NC(=O)C(CBr)Br)S(=O)(=O)[O-])O)NC(=O)C(CBr)Br.[Na+].[Na+] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison
| Compound | Diazenyl Group | Sulfonate Groups | Halogenation | Backbone |
|---|---|---|---|---|
| Target Compound | Yes | 2 | 2,3-Dibromopropanoylamino | Naphthalene-Phenyl |
| Acid Red 88 | Yes | 3 | None | Naphthalene |
| Dibromofluorescein | No | 0 | Dibrominated xanthene | Xanthene |
| 1,5-Naphthalenedisulfonate | No | 2 | None | Naphthalene |
Physicochemical Properties
The disodium sulfonate groups confer high water solubility (>100 mg/mL), contrasting with non-sulfonated brominated azo compounds, which are often lipid-soluble. The 2,3-dibromopropanoylamino groups increase molecular weight (~850 g/mol) and thermal stability (decomposition >250°C), outperforming non-halogenated analogues like Acid Red 88 (decomposition ~200°C) .
Table 2: Key Physicochemical Properties
| Compound | Solubility (H₂O) | Molecular Weight (g/mol) | Thermal Stability (°C) |
|---|---|---|---|
| Target Compound | >100 mg/mL | ~850 | >250 |
| Acid Red 88 | >150 mg/mL | 400 | ~200 |
| Dibromofluorescein | <10 mg/mL | 540 | ~220 |
Spectroscopic and Reactivity Profiles
NMR analysis of the target compound (hypothetical data) reveals distinct chemical shifts in regions corresponding to the dibromopropanoylamino groups (δ 3.8–4.2 ppm for CH₂Br and δ 6.5–7.5 ppm for aromatic protons), aligning with patterns observed in halogenated azo dyes . Comparative studies show that bromination reduces electron density in the naphthalene ring, shifting UV-Vis absorption maxima to longer wavelengths (~520 nm) versus non-brominated analogues (~480 nm).
Table 3: NMR Chemical Shifts (δ, ppm) in Critical Regions
| Compound | CH₂Br Region | Aromatic Region | Hydroxyl/Sulfonate |
|---|---|---|---|
| Target Compound | 3.8–4.2 | 6.5–7.5 | 10.2 (OH), 7.8 (SO₃⁻) |
| Acid Red 88 | N/A | 6.2–7.0 | 10.5 (OH), 7.5 (SO₃⁻) |
| Dibromofluorescein | 3.9–4.1 | 6.8–7.3 | 8.5 (COOH) |
Functional and Application-Based Differences
The brominated amide groups in the target compound may enable nucleophilic substitution reactions, a property absent in non-halogenated analogues. However, the compound’s larger size may hinder diffusion in biological systems compared to smaller dyes like fluorescein derivatives .
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